molecular formula C8H10BNO2 B581017 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Katalognummer: B581017
CAS-Nummer: 1262279-06-0
Molekulargewicht: 162.983
InChI-Schlüssel: BZQYHQXQCMJSLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.

Wissenschaftliche Forschungsanwendungen

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as a potent inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, affecting numerous cellular processes such as inflammation and immune responses .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. It has been shown to penetrate the skin when applied topically . This suggests that it may have good bioavailability when used in topical formulations.

Result of Action

The inhibition of PDE4 and subsequent increase in cAMP levels result in a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .

Biochemische Analyse

Biochemical Properties

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. This interaction is significant because PDE4 is involved in the regulation of inflammatory responses. The compound acts as an inhibitor of PDE4, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13) . Additionally, this compound has been shown to interact with other biomolecules, including cyclic adenosine monophosphate (cAMP), influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and impactful. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE4 leads to increased levels of cAMP, which in turn affects the phosphorylation of cAMP response element-binding protein (CREB) and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) . These changes result in altered gene expression and reduced production of inflammatory cytokines. Furthermore, this compound has been observed to affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the catalytic domain of PDE4, where its oxaborole moiety interacts with the catalytic bimetal center, leading to enzyme inhibition . This interaction prevents the hydrolysis of cAMP, resulting in elevated cAMP levels and subsequent downstream effects on gene expression and cellular signaling. Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on PDE4 over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, with no significant adverse effects on cellular function observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE4 and reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, which plays a critical role in cellular metabolism . Additionally, it may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its uptake and localization, ensuring its availability at target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with its molecular targets . Targeting signals and post-translational modifications may play a role in its localization, ensuring its effective action in modulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-formylphenylboronic acid with an amine source, followed by cyclization to form the benzoxaborole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxaboroles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its amino group provides additional reactivity compared to other benzoxaboroles, making it a versatile compound for various scientific and industrial applications .

Biologische Aktivität

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also referred to as a benzoxaborole compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a fused benzene and oxaborole ring system. Its molecular formula is C10_{10}H12_{12}BNO, which enables unique interactions with biological targets due to the presence of the boron atom and the aminomethyl group.

Target Enzyme:
The primary target of this compound is phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways by breaking down cyclic adenosine monophosphate (cAMP).

Mode of Action:
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to elevated intracellular levels. This increase in cAMP activates various downstream signaling pathways that can modulate inflammatory responses and cell proliferation.

Biochemical Pathways:
The inhibition of PDE4 results in:

  • Reduced production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-4, IL-5, IL-13).
  • Altered phosphorylation states of key proteins like cAMP response element-binding protein (CREB) and extracellular signal-regulated kinases (ERK) .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. Its boron content enhances its interaction with biological targets, making it a candidate for novel therapeutic applications .

Anti-inflammatory Effects

The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases. Studies have shown that derivatives of this compound can significantly reduce inflammation markers in vitro .

Antifungal Activity

In studies involving antifungal activity, derivatives containing the benzoxaborole motif demonstrated varying degrees of effectiveness against fungal strains such as Candida albicans and Aspergillus niger. While some derivatives showed efficacy comparable to established antifungal agents like amphotericin B (AmB), others exhibited lower minimum inhibitory concentrations (MICs), indicating potential for further development .

Study on Antifungal Efficacy

A series of conjugates were synthesized combining this compound with amphotericin B. The study revealed that while some conjugates had reduced antifungal activity compared to AmB alone (MICs ranging from 4–16 μg/ml), others showed improved efficacy against specific strains .

Anti-Wolbachia Activity

In a separate investigation into anti-Wolbachia agents for treating filarial infections, compounds derived from benzoxaboroles demonstrated significant antibacterial effects against Wolbachia species. This suggests that this compound could be explored for its utility in treating parasitic infections .

Pharmacokinetics

Current research into the pharmacokinetic properties of this compound indicates it can penetrate biological barriers effectively when applied topically. However, detailed studies are ongoing to fully characterize its absorption, distribution, metabolism, and excretion profiles .

Eigenschaften

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQYHQXQCMJSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate (CXI) (0.27 g, 1.02 mmol) was dissolved in HCl/EtOAc (4.2 M, 7 mL/mmol) and stirred for 30 minutes at room temperature. The solvent was removed under vacuum and residue was triturated with Et2O to give 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CXII) as a white solid (0.15 g, 0.75 mmol, 74% yield). 1H NMR (DMSO-d6) δ ppm 4.00 (s, 2H), 4.69 (s, 2H), 7.21-7.51 (brs, 1H), 7.52-7.66 (brs, 1H), 7.67-7.88 (brs, 1H), 8.06-8.98 (brs, 3H); ESIMS found for C8H10BNO2 m/z 146.7 (M−H2O+1).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.